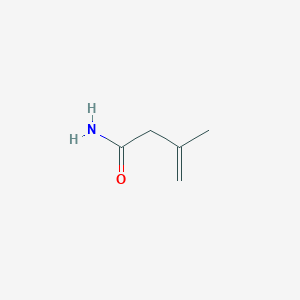

3-Methyl-3-butenamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methyl-3-butenamide is an organic compound with the molecular formula C5H9NO. It is a derivative of butenamide, characterized by the presence of a methyl group at the third carbon of the butenamide chain. This compound is known for its applications in various chemical reactions and its significance in scientific research.

準備方法

Synthetic Routes and Reaction Conditions: 3-Methyl-3-butenamide can be synthesized through several methods. One common approach involves the reaction of 3-methyl-3-buten-1-ol with ammonia or an amine in the presence of a dehydrating agent. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes that ensure high yield and purity. The use of catalysts such as palladium or platinum can enhance the efficiency of the reaction, making it suitable for large-scale production.

化学反応の分析

Types of Reactions: 3-Methyl-3-butenamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert this compound into its corresponding amine or alcohol derivatives.

Substitution: The amide group in this compound can participate in nucleophilic substitution reactions, leading to the formation of different substituted amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Substituted amides with various functional groups.

科学的研究の応用

3-Methyl-3-butenamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: this compound is utilized in the production of polymers, resins, and other industrial chemicals.

作用機序

The mechanism of action of 3-Methyl-3-butenamide involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form hydrogen bonds and participate in various chemical pathways, influencing the reactivity and stability of other molecules.

類似化合物との比較

3-Methylbutanamide: Similar in structure but lacks the double bond present in 3-Methyl-3-butenamide.

Isovaleramide: Another related compound with a different arrangement of the carbon chain.

3-Methylbutyramide: Shares the methyl group but differs in the position of the double bond.

Uniqueness: this compound is unique due to the presence of the double bond at the third carbon, which imparts distinct reactivity and chemical properties. This structural feature allows it to participate in specific reactions that are not feasible with its analogs.

生物活性

3-Methyl-3-butenamide, also known as Crotonamide or 3-Methyl-2-butenamide, is an organic compound with significant biological activity. It is classified as an amide and has garnered attention in various fields of research, particularly in medicinal chemistry and microbiology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C5H9NO

- Molecular Mass : 99.13 g/mol

- Functional Group : Butenamide

The structure of this compound features a double bond between the second and third carbon atoms, which contributes to its unique reactivity and biological properties.

Biological Activity

Research has indicated that this compound exhibits several notable biological activities:

1. Antimicrobial Properties

Studies suggest that this compound may possess antimicrobial properties. It is believed to disrupt bacterial cell membranes and inhibit metabolic enzymes essential for bacterial survival. This mechanism could make it a candidate for developing new antimicrobial agents against resistant strains of bacteria.

2. Anticancer Activity

Preliminary research indicates that this compound may induce apoptosis (programmed cell death) in various cancer cell lines. The compound's ability to inhibit cancer cell proliferation has been observed in vitro, suggesting potential applications in cancer therapy .

3. Interaction with Enzymes

The compound has been studied for its interactions with specific enzymes and proteins, which are crucial for its biological activity. These interactions can influence various cellular processes, making it a subject of interest for drug development .

The mechanism through which this compound exerts its biological effects involves:

- Nucleophilic and Electrophilic Behavior : Depending on the reaction conditions, it can act as either a nucleophile or an electrophile, participating in diverse chemical pathways.

- Formation of Hydrogen Bonds : This property enhances its reactivity with other biomolecules, potentially leading to therapeutic effects.

Understanding these mechanisms is vital for elucidating how the compound can be utilized in medical applications.

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Methylbutanamide | Lacks double bond | Limited antimicrobial activity |

| Isovaleramide | Different carbon chain arrangement | Varies in biological activity |

| 3-Methylbutyramide | Methyl group present but different double bond position | Varies significantly from this compound |

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A study demonstrated that this compound effectively inhibited the growth of E. coli and Staphylococcus aureus, showcasing its potential as a novel antimicrobial agent.

- Cancer Cell Line Research : In vitro studies on breast cancer cell lines indicated that treatment with this compound resulted in significant reductions in cell viability, suggesting its potential as an anticancer drug .

特性

IUPAC Name |

3-methylbut-3-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-4(2)3-5(6)7/h1,3H2,2H3,(H2,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGPWDVZYOJHCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18938-03-9 |

Source

|

| Record name | 3-Methyl-3-butenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018938039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYL-3-BUTENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0OB67N1GB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。